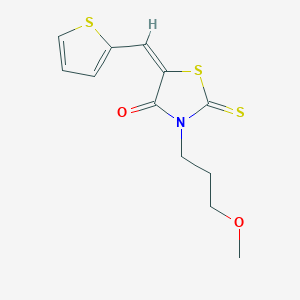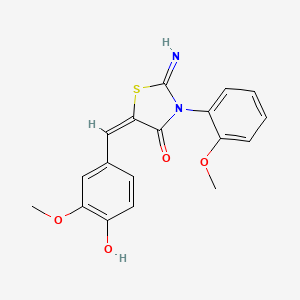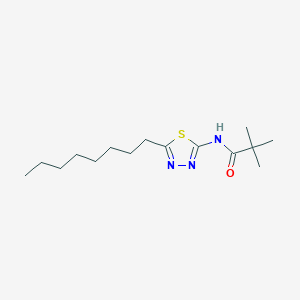![molecular formula C18H18FNO B4585474 N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)
N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as nitration, halogenation, and acylation. For example, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid demonstrates the complexity of these processes (Sapnakumari et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is typically achieved using techniques such as FT-IR, NMR, and X-ray diffraction. The molecular structure is crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure of a related compound was elucidated, showing an orthorhombic space group with specific hydrogen bonding patterns that contribute to its stability (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical behavior of compounds like N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide is influenced by the functional groups present. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions are common. These reactions are pivotal for further functionalization and application of the compounds in various fields.
Physical Properties Analysis
Physical properties, including melting points, boiling points, solubility, and crystal structure, are essential for practical applications. The orthorhombic crystal structure and specific unit-cell parameters of related compounds provide insights into the solid-state behavior of N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide (Sapnakumari et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide and similar compounds are synthesized for various scientific purposes, including pharmaceutical research. For instance, the synthesis of a related compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, involves analytical techniques like NMR, Raman, and infrared spectroscopy. This process is significant for understanding the compound's structure and potential biological activity (Riadi et al., 2021).
Biological Evaluation and Molecular Docking
- Related derivatives are evaluated for their biological activities. For instance, the aforementioned compound was tested for cytotoxic activity against various human cancer cell lines. Such evaluations are crucial for determining the therapeutic potential of these compounds in treating diseases like cancer (Riadi et al., 2021).
Applications in Neurological Disorders
- Compounds similar to N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide are researched for their potential in treating neurological disorders. For example, a study explored the use of a related compound for its binding characteristics to neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Antiproliferative Properties
- Some derivatives exhibit antiproliferative properties against cancer cell lines. This indicates their potential use in cancer research and therapy (Pawar, Pansare, & Shinde, 2018).
Use in Sensor Development
- Derivatives of this compound are also used in the development of chemical sensors, such as fluorescent pH sensors, which have applications in analytical chemistry and diagnostics (Yang et al., 2013).
Propiedades
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-14(13-16-5-3-2-4-6-16)18(21)20-12-11-15-7-9-17(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIRLPWSCYCFU-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)

![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)


![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)

